3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
2-but-3-en-2-yl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-4-16(2)29-22(30)20-21(26(3)24(29)31)25-23-27(14-15-28(20)23)17-10-12-19(13-11-17)32-18-8-6-5-7-9-18/h4-13,16H,1,14-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBXOGCXSLSZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of the imidazopurine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement that includes an imidazo[2,1-f]purine core with various substituents. The presence of a butenyl group and a phenoxyphenyl moiety suggests potential interactions with biological targets.
Antidepressant and Anxiolytic Effects
Research has indicated that derivatives of imidazo[2,1-f]purine can exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that certain derivatives demonstrate high affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. Specific compounds have been identified as having greater efficacy than established anxiolytics like diazepam in animal models .
Inhibition of Phosphodiesterases
Compounds within this class have also been evaluated for their ability to inhibit phosphodiesterases (PDEs), specifically PDE4B and PDE10A. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), contributing to their antidepressant effects. The mechanism involves enhancing signaling pathways that are often dysregulated in mood disorders .
The biological activity of the compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The compound interacts with serotonin receptors, influencing neurotransmitter release and receptor sensitivity.
- Phosphodiesterase Inhibition : By inhibiting PDEs, the compound increases cyclic nucleotide levels, enhancing neuronal signaling.
- Neuroprotective Effects : Some studies suggest that imidazopurines may offer neuroprotective benefits through antioxidant mechanisms and modulation of inflammatory pathways.
Study 1: Antidepressant Activity
In a study examining the antidepressant potential of related compounds, one derivative demonstrated significant behavioral improvements in the forced swim test (FST), indicating its efficacy in reducing depressive-like symptoms in mice. The study highlighted the role of serotonin receptor modulation as a key factor in its therapeutic effects .
Study 2: Pharmacokinetic Profile
Another investigation assessed the pharmacokinetic properties of various imidazopurine derivatives. The study utilized human liver microsomes to evaluate metabolic stability and lipophilicity. Results indicated that modifications in the chemical structure significantly affected bioavailability and metabolic pathways, which are critical for therapeutic efficacy .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position is critical for biological activity. Key comparisons include:
Key Insight: Bulky aromatic groups (e.g., 4-phenoxyphenyl or dihydroisoquinolinylbutyl) enhance interactions with PDEs or receptors, while smaller groups (e.g., fluorophenyl) may prioritize membrane permeability .
Substituent Variations at Position 3
The 3-position influences solubility and metabolic stability:
Key Insight : Alkyl chains (e.g., butenyl) enhance lipophilicity, while polar groups (e.g., methoxyethyl) balance solubility. Aromatic substituents (e.g., fluorophenyl) optimize target binding .
Core Structure and Dihydro Modifications
The 7,8-dihydro moiety distinguishes the target compound from fully aromatic analogues:
Key Insight : Hydrogenation (e.g., 7,8-dihydro) can modulate electronic properties and stability, while fused pyridine/purine systems () introduce fluorescence or rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
